molecular formula C13H22N2O4 B2763576 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid CAS No. 881956-20-3

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid

Cat. No.: B2763576
CAS No.: 881956-20-3
M. Wt: 270.329
InChI Key: HMISVIIWFOKILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is an organic compound that belongs to the class of piperidinecarboxamides and morpholines This compound is known for its unique structural features, which include a morpholine ring, a piperidine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid typically involves the coupling of morpholine and piperidine derivatives under specific reaction conditions. One common method involves the reaction of morpholine with a suitable piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. For instance, continuous flow synthesis techniques can be employed to enhance the yield and purity of the product. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or piperidine derivatives.

Scientific Research Applications

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid derivatives: These compounds have similar structural features but may contain different substituents on the morpholine or piperidine rings.

    Piperidinecarboxamides: Compounds that share the piperidinecarboxamide moiety but differ in other structural elements.

    Morpholine derivatives: Compounds containing the morpholine ring with various substituents.

Uniqueness

This compound is unique due to its combination of morpholine and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-morpholin-4-yl-4-oxo-3-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c16-12(17)10-11(14-4-2-1-3-5-14)13(18)15-6-8-19-9-7-15/h11H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMISVIIWFOKILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)O)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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